N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate
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Overview
Description
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate typically involves the quaternization of tertiary amines. One common method involves the reaction of N,N-dimethyloctylamine with ethyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of quaternary ammonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mechanism of Action
The antimicrobial action of N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyloctylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Dimethyldodecylamine: Another tertiary amine with a longer alkyl chain.
N,N-Dimethyloctan-1-aminium chloride: A quaternary ammonium compound with a chloride counterion instead of perchlorate.
Uniqueness
N-Ethyl-N,N-dimethyloctan-1-aminium perchlorate is unique due to its specific combination of an ethyl group, dimethyl groups, and an octyl chain, along with the perchlorate counterion. This unique structure imparts specific physicochemical properties and antimicrobial efficacy, making it suitable for various applications .
Properties
CAS No. |
138998-29-5 |
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Molecular Formula |
C12H28ClNO4 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
ethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28N.ClHO4/c1-5-7-8-9-10-11-12-13(3,4)6-2;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RZQQGJQNSCXTQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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